molecular formula C25H31FN2O5 B12084011 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12084011
M. Wt: 458.5 g/mol
InChI Key: DPUKTSYHKJDBDM-UHFFFAOYSA-N
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Description

7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzoxazole ring, a piperidine ring, and a chromenone structure. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps, each requiring specific reagents and conditions. One of the key steps in the synthesis is the formation of the benzoxazole ring, which can be achieved through the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as potassium carbonate (K2CO3), under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques, such as recrystallization or chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the chromenone structure can be reduced to form an alcohol.

    Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is being investigated for its use in the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The benzoxazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with neurotransmitter receptors, modulating their function. The chromenone structure may also play a role in the compound’s overall biological activity by stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares the benzoxazole and piperidine rings but lacks the chromenone structure.

    4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar to the previous compound, it contains the benzoxazole and piperidine rings but differs in the substitution pattern.

    3-Hydroxybenzisoxazole: This compound contains the benzoxazole ring but lacks the piperidine and chromenone structures.

Uniqueness

The uniqueness of 7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for use in various fields of scientific research.

Properties

Molecular Formula

C25H31FN2O5

Molecular Weight

458.5 g/mol

IUPAC Name

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H31FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2,4,12,15-16,19,21-22,29H,1,3,5-11,13-14H2

InChI Key

DPUKTSYHKJDBDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1OCCCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)OC=C(C2=O)CO

Origin of Product

United States

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